Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Overview
Description
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a pyrazine ring substituted with hydroxy, methyl, and ethyl ester groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate typically involves the reaction of 6-hydroxy-3,5-dimethylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. Industrial methods also focus on optimizing the use of reagents and minimizing waste to adhere to environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-3,5-dimethylpyrazine-2-carboxylate.
Reduction: Formation of 6-hydroxy-3,5-dimethylpyrazine-2-methanol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate can be compared with other pyrazine derivatives:
6-hydroxy-3,5-dimethylpyrazine-2-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Ethyl 3,5-dimethylpyrazine-2-carboxylate: Lacks the hydroxy group, which influences its chemical properties and potential biological activities.
3,5-dimethylpyrazine-2-carboxylic acid: Lacks both the hydroxy and ethyl ester groups, making it less versatile in chemical reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its similar counterparts.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-6-oxo-1H-pyrazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)10-6(3)8(12)11-7/h4H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCLUPBWYOFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=O)N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192776 | |
Record name | Ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166827-49-1 | |
Record name | Ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1166827-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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